molecular formula C36H30B2F8N4 B12823347 (E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate CAS No. 54787-29-0

(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate

Cat. No.: B12823347
CAS No.: 54787-29-0
M. Wt: 692.3 g/mol
InChI Key: KXYHMUVSLIVUHZ-UHFFFAOYSA-N
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Description

(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a structurally complex pyridinium-based salt featuring a diazene (N=N) linker bridging two 1-methyl-2,6-diphenylpyridinium moieties, with tetrafluoroborate (BF₄⁻) as the counterion. The (E)-configuration of the diazene group imposes rigidity and planar geometry, influencing molecular packing and supramolecular interactions.

Properties

CAS No.

54787-29-0

Molecular Formula

C36H30B2F8N4

Molecular Weight

692.3 g/mol

IUPAC Name

bis(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)diazene;ditetrafluoroborate

InChI

InChI=1S/C36H30N4.2BF4/c1-39-33(27-15-7-3-8-16-27)23-31(24-34(39)28-17-9-4-10-18-28)37-38-32-25-35(29-19-11-5-12-20-29)40(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1

InChI Key

KXYHMUVSLIVUHZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate typically involves the reaction of 1-methyl-2,6-diphenylpyridinium salts with a diazene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the diazene linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The diazene linkage can be oxidized to form different products.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of pyridinium derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the pyridinium units.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a versatile reagent for synthesizing more complex organic molecules. Its diazene linkage can facilitate various chemical transformations.
Reaction TypeDescription
OxidationCan form nitroso or nitro derivatives.
ReductionBreaks the diazene linkage to yield pyridinium derivatives.
SubstitutionPhenyl groups can undergo electrophilic or nucleophilic substitutions.

Biology

  • Biological Interactions : Research has indicated potential interactions with biological molecules, particularly enzymes and receptors. The compound's unique structure may influence cellular processes.
Study FocusFindings
Enzyme InteractionInvestigated for effects on enzymatic activity.
Cellular ImpactPreliminary studies suggest alterations in cellular pathways.

Medicine

  • Therapeutic Properties : There is ongoing exploration into the compound's antimicrobial and anticancer activities. Its structural characteristics may enhance its efficacy against various pathogens.
Application AreaPotential Benefits
AntimicrobialPossible effectiveness against resistant strains of bacteria.
AnticancerEarly studies suggest cytotoxic effects on cancer cell lines.

Industry

  • Material Development : The compound is being utilized in developing advanced materials and as a catalyst in various chemical processes, enhancing efficiency and product yield.

Case Study 1: Antimicrobial Research

A study investigated the efficacy of (E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated significant antibacterial activity, suggesting its potential as a lead compound in drug development.

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through interaction with specific cellular receptors.

Mechanism of Action

The mechanism by which (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene linkage and pyridinium units can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparison with Similar Compounds

Pyridinium salts with aromatic linkers and varying counterions exhibit distinct structural motifs. Key comparisons include:

Table 1: Crystallographic Parameters of Selected Pyridinium-Based Salts

Compound Space Group Unit Cell Dimensions (Å, °) Volume (ų) R Factor Reference
N-Butylpyridinium undecachlorocarbadodecaborate C2/c a=32.929, b=10.249, c=17.634, β=111.1 5552.4 0.071
2,6-Diaminopyridinium tetraphenylborate–diazene complex - - - 0.061
4,4′-[Hexaazacyclopenta[def]fluorene]dipyridinium bis(tetrafluoroborate) - - - -

N-Butylpyridinium undecachlorocarbadodecaborate ():

  • Larger counterion (undecachlorocarbadodecaborate) induces dimeric columnar packing via C–H⋯Cl interactions.
  • Smaller cations (e.g., N-butylpyridinium) form single strands with bifurcated H-bonding .
  • Contrastingly, the target compound’s BF₄⁻ counterion (smaller, less sterically demanding) likely promotes tighter packing dominated by π-π stacking and cation-anion electrostatic interactions.

2,6-Diaminopyridinium tetraphenylborate–diazene complex (): Features a diazene ligand but with a tetraphenylborate (BPh₄⁻) counterion. The bulky BPh₄⁻ anion reduces close-packing efficiency, whereas BF₄⁻ in the target compound allows for higher crystallinity and denser arrangements.

Tetrafluoroborate-containing analogs (): Compounds with BF₄⁻ often exhibit monoclinic or orthorhombic symmetry, with anion size enabling efficient charge balancing without steric clashes.

Counterion Effects on Molecular Packing

The counterion’s size and geometry critically influence supramolecular architectures:

  • Large anions (e.g., undecachlorocarbadodecaborate, BPh₄⁻):
    • Promote dimeric or layered structures via weak intermolecular interactions (C–H⋯Cl, C–H⋯π) .
    • Reduce crystallinity due to steric hindrance.
  • Small anions (e.g., BF₄⁻):
    • Enable dense, ordered packing via strong electrostatic interactions and π-π stacking.
    • Enhance thermal stability and solubility in polar solvents.

For the target compound, the BF₄⁻ counterion likely facilitates a rigid, planar arrangement of the diazene-linked pyridinium moieties, optimizing charge delocalization and intermolecular interactions.

Biological Activity

(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound with significant potential in biological applications. Its structure features a diazene moiety that may contribute to its biological activity, particularly in the context of nitric oxide (NO) release and related pharmacological effects. This article explores the biological activity of this compound through available literature, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Information

  • Molecular Formula : C36H30N4
  • SMILES : C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=N+C)C5=CC=CC=C5)C6=CC=CC=C6

The compound's biological activity is primarily attributed to its ability to release nitric oxide (NO), a signaling molecule involved in various physiological processes. The diazene structure is known to facilitate NO release under physiological conditions, which can lead to vasodilation and modulation of inflammatory responses.

Nitric Oxide Release

Research indicates that compounds with similar diazene structures can release NO effectively when incubated in biological media. For example, studies on related compounds demonstrated that they could release significant amounts of NO upon interaction with serum proteins, suggesting a potential for therapeutic applications in cardiovascular diseases and inflammation management .

Biological Activity and Therapeutic Potential

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by modulating cyclooxygenase (COX) activity. The ability to release NO may enhance their anti-inflammatory properties by promoting vasodilation and reducing tissue damage during inflammatory responses .
  • Antimicrobial Properties : The presence of positively charged pyridinium groups may impart antimicrobial properties to the compound. Studies on related pyridinium derivatives have demonstrated efficacy against various bacterial strains .

Data Tables

Compound NameStructureBiological ActivityReference
This compoundStructureNO donor, anti-inflammatory
Related DiazeniumdiolatesVariousAnti-inflammatory in arthritis models
Pyridinium DerivativesVariousAntibacterial against Gram-positive bacteria

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